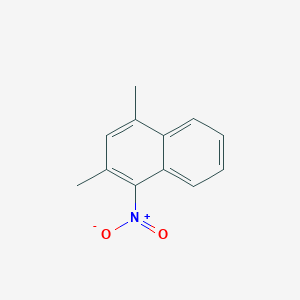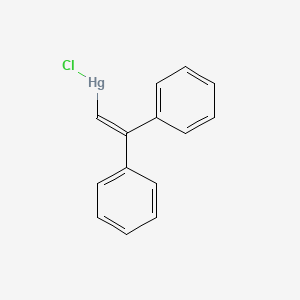
Chloro(2,2-diphenylethenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,2-diphenylethenyl)mercury is an organomercury compound with the chemical formula C14H11ClHg It is known for its unique structure, where a mercury atom is bonded to a chloro group and a 2,2-diphenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2-diphenylethenyl)mercury typically involves the reaction of mercury(II) chloride with 2,2-diphenylethylene in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5C=C(C6H5)→ClHgC(C6H5)=C(C6H5)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2,2-diphenylethenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The double bond in the 2,2-diphenylethenyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the chloro group with an iodide.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Addition: Hydrogenation can be performed using a palladium catalyst to add hydrogen across the double bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield iodo(2,2-diphenylethenyl)mercury.
Aplicaciones Científicas De Investigación
Chloro(2,2-diphenylethenyl)mercury has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Although less common, it can be used in studies related to mercury’s biological effects and interactions.
Mecanismo De Acción
The mechanism by which Chloro(2,2-diphenylethenyl)mercury exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The mercury atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercury Chloride: Similar in structure but with a single phenyl group instead of the 2,2-diphenylethenyl group.
Diphenylmercury: Contains two phenyl groups bonded to mercury, lacking the chloro group.
Vinylmercury Chloride: Contains a vinyl group instead of the 2,2-diphenylethenyl group.
Uniqueness
Chloro(2,2-diphenylethenyl)mercury is unique due to the presence of both a chloro group and a 2,2-diphenylethenyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
24522-19-8 |
|---|---|
Fórmula molecular |
C14H11ClHg |
Peso molecular |
415.28 g/mol |
Nombre IUPAC |
chloro(2,2-diphenylethenyl)mercury |
InChI |
InChI=1S/C14H11.ClH.Hg/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;;/h1-11H;1H;/q;;+1/p-1 |
Clave InChI |
MGWSQVFFZOMMBF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=C[Hg]Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
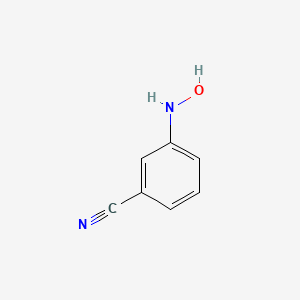

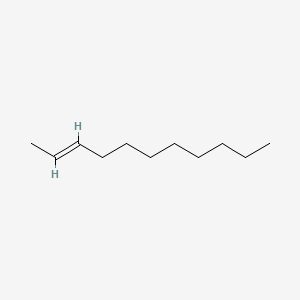
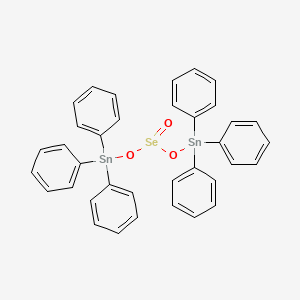
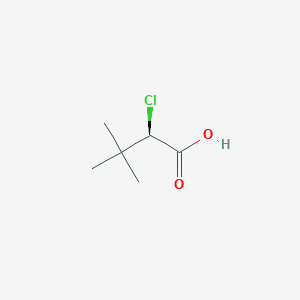

![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)

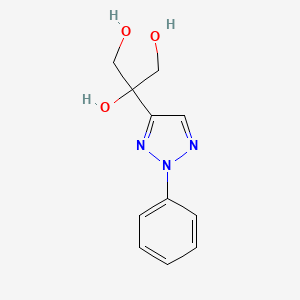
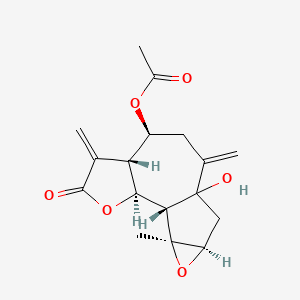
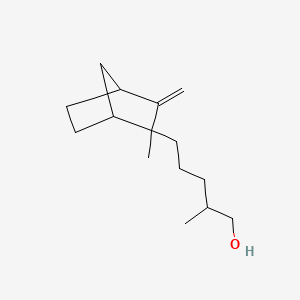
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
